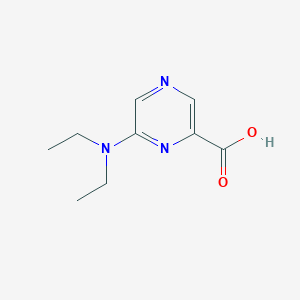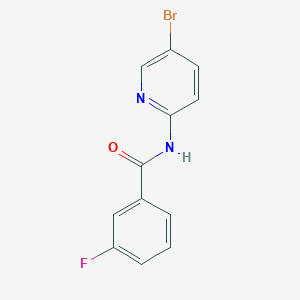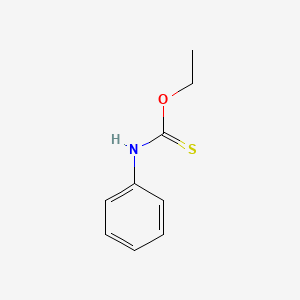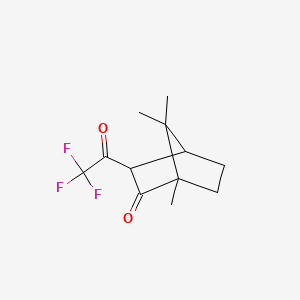
(-)-3-(Trifluoroacetyl)camphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-(Trifluoroacetyl)camphor is a chiral compound derived from camphor, a naturally occurring terpenoid. This compound is characterized by the presence of a trifluoroacetyl group attached to the camphor skeleton. The trifluoroacetyl group imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3-(Trifluoroacetyl)camphor typically involves the trifluoroacetylation of camphor. One common method is the reaction of camphor with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (-)-3-(Trifluoroacetyl)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid or trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of trifluoroacetamides or trifluoroacetates.
Scientific Research Applications
Chemistry: (-)-3-(Trifluoroacetyl)camphor is used as a building block in organic synthesis. Its unique trifluoroacetyl group makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its trifluoroacetyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (-)-3-(Trifluoroacetyl)camphor involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The compound’s chiral nature also allows for enantioselective interactions, which can be crucial in drug design and development.
Comparison with Similar Compounds
Camphor: A naturally occurring terpenoid with a similar structure but lacking the trifluoroacetyl group.
Fenchone: A chiral compound similar to camphor but with different stereochemistry.
Naphthalene: An aromatic compound with distinct chemical properties and applications.
Uniqueness: (-)-3-(Trifluoroacetyl)camphor is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s stability and allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
207742-84-5 |
|---|---|
Molecular Formula |
C12H15F3O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
(1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1 |
InChI Key |
ISLOIHOAZDSEAJ-NSMOOJLNSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |
Key on ui other cas no. |
51800-98-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)
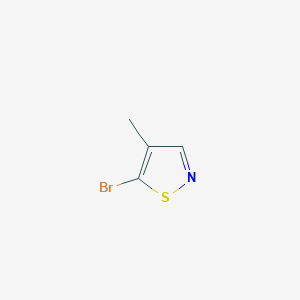
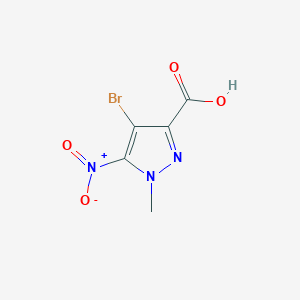
![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
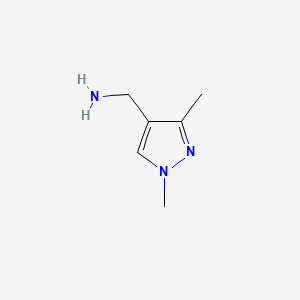
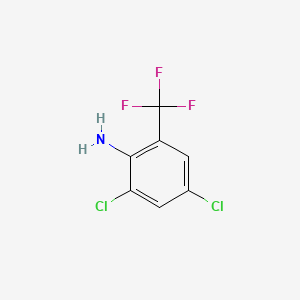

![1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-](/img/structure/B1332023.png)
